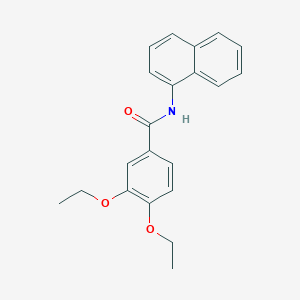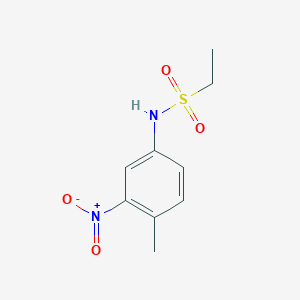![molecular formula C12H14Cl2N2O3S B5880176 N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as DCSA, is a chemical compound that has been synthesized for various scientific research applications. DCSA has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain.
作用機序
DCSA interacts with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This results in a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
DCSA has been shown to have various biochemical and physiological effects on the brain. DCSA has been shown to increase the inhibitory effects of GABA, resulting in a decrease in neuronal activity and an overall calming effect on the brain. DCSA has also been shown to have anticonvulsant properties, which may make it a potential therapeutic option for the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
One of the advantages of using DCSA in lab experiments is its ability to interact with specific receptors in the brain, which allows for the study of the central nervous system and the treatment of neurological disorders. However, one of the limitations of using DCSA in lab experiments is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DCSA. One area of research involves the development of new therapeutic options for the treatment of epilepsy and other neurological disorders. Another area of research involves the study of the central nervous system and the identification of new drug targets for the treatment of anxiety and sleep disorders. Additionally, further research is needed to fully understand the potential toxicity and side effects of DCSA, which may help to guide its use in future experiments and potential therapeutic applications.
Conclusion:
In conclusion, DCSA is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties and its ability to interact with specific receptors in the brain. DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. While there are several advantages to using DCSA in lab experiments, there are also potential limitations and future research is needed to fully understand its potential therapeutic properties and side effects.
合成法
DCSA can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5-dichlorobenzenesulfonyl chloride, which is then reacted with N-cyclopropyl-N-methylglycine to form N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate. The final step involves the deprotection of the N-cyclopropyl-N-methylglycine 2,5-dichlorobenzenesulfonate to form DCSA.
科学的研究の応用
DCSA has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. DCSA has been shown to interact with specific receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep. DCSA has also been shown to have potential therapeutic properties for the treatment of epilepsy and other neurological disorders.
特性
IUPAC Name |
N-cyclopropyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-16(7-12(17)15-9-3-4-9)20(18,19)11-6-8(13)2-5-10(11)14/h2,5-6,9H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKPHSFYRPKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)


![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)


![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)